molecular formula C22H26N4O2S B2863420 N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-04-1

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2863420
CAS No.: 476448-04-1
M. Wt: 410.54
InChI Key: GJMHOZZINHUEFY-UHFFFAOYSA-N
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Description

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has been the subject of scientific interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its complex structure consists of multiple functional groups, making it a versatile molecule for different types of chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques:

  • Formation of the Triazole Ring: : This can be achieved through a [3+2] cycloaddition reaction between phenethyl azide and an isopropylthioalkyne under controlled temperature and solvent conditions to form the triazole core.

  • Methoxybenzamide Formation: : This involves reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine or amine derivative to form the benzamide moiety.

  • Coupling Reactions: : The final coupling of the triazole and benzamide fragments is performed under mild conditions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimized yields through continuous flow reactors and the use of alternative energy sources like microwave irradiation to reduce reaction times and improve efficiency. High-purity solvents, automated control systems, and robust purification techniques (like column chromatography and recrystallization) ensure the scalability and quality of the product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The isopropylthio group can undergo oxidation to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : The triazole ring can be reduced using agents like lithium aluminum hydride to form corresponding reduced triazoles.

  • Substitution Reactions: : The methoxy group can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups under specific conditions.

Common Reagents and Conditions Used

  • Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA)

  • Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

  • Substitution: : Nucleophiles like amines, thiols, hydroxyl groups; solvents such as dichloromethane or tetrahydrofuran; catalysts like DMAP

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones

  • Reduction Products: : Reduced triazoles

  • Substitution Products: : Various substituted derivatives depending on the nucleophiles used

Scientific Research Applications

N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has applications in:

  • Chemistry: : Used as an intermediate for synthesizing more complex organic compounds.

  • Biology: : Studied for its potential as an enzyme inhibitor or molecular probe due to its structural affinity for specific biological targets.

  • Medicine: : Investigated for its potential therapeutic effects, such as antifungal, antimicrobial, or anticancer properties.

  • Industry: : Used in the development of specialty chemicals, materials science, and as a building block in pharmaceuticals.

Mechanism of Action

The mechanism by which N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves:

  • Molecular Targets: : It can bind to specific enzymes or receptors in biological systems, disrupting normal function or signaling pathways.

  • Pathways Involved: : Its action might involve the inhibition of enzyme activity, alteration of cell membrane permeability, or modulation of signal transduction pathways, depending on the specific biological context.

Comparison with Similar Compounds

Compared to similar compounds, N-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its unique combination of functional groups which confer distinct reactivity and biological activity.

Similar Compounds

  • 1,2,4-Triazole Derivatives: : Other compounds with a 1,2,4-triazole core, often used in pharmaceuticals for their biological activities.

  • Benzamide Derivatives: : Various benzamide-based compounds that exhibit therapeutic properties, such as antipsychotic or antiemetic effects.

  • Isopropylthio Compounds: : Compounds containing an isopropylthio group, which can influence the lipophilicity and metabolic stability of molecules.

This unique blend of structural features makes this compound a valuable compound for further research and development in multiple scientific domains.

Properties

IUPAC Name

4-methoxy-N-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-16(2)29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)15-23-21(27)18-9-11-19(28-3)12-10-18/h4-12,16H,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMHOZZINHUEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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